molecular formula C12H16N2O3S B13906001 2-(Azetidin-3-yl)acetonitrile;4-methylbenzenesulfonic acid

2-(Azetidin-3-yl)acetonitrile;4-methylbenzenesulfonic acid

Cat. No.: B13906001
M. Wt: 268.33 g/mol
InChI Key: BDARELWNFLDRRU-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)acetonitrile;4-methylbenzenesulfonic acid is a compound that combines the azetidine ring with an acetonitrile group and a 4-methylbenzenesulfonic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yl)acetonitrile;4-methylbenzenesulfonic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound focus on green and cost-effective synthesis. One approach involves using commercially available and low-cost starting materials, such as benzylamine, and employing green oxidation reactions in microchannel reactors . This method is suitable for large-scale production due to its efficiency and environmental friendliness.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)acetonitrile;4-methylbenzenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted azetidine derivatives.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)acetonitrile;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Azetidin-3-yl)acetonitrile;4-methylbenzenesulfonic acid is unique due to its combination of the azetidine ring, acetonitrile group, and sulfonic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C12H16N2O3S

Molecular Weight

268.33 g/mol

IUPAC Name

2-(azetidin-3-yl)acetonitrile;4-methylbenzenesulfonic acid

InChI

InChI=1S/C7H8O3S.C5H8N2/c1-6-2-4-7(5-3-6)11(8,9)10;6-2-1-5-3-7-4-5/h2-5H,1H3,(H,8,9,10);5,7H,1,3-4H2

InChI Key

BDARELWNFLDRRU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1C(CN1)CC#N

Origin of Product

United States

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